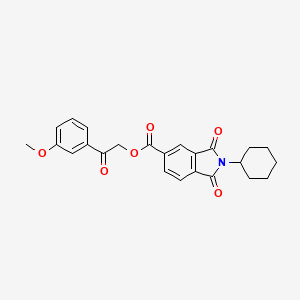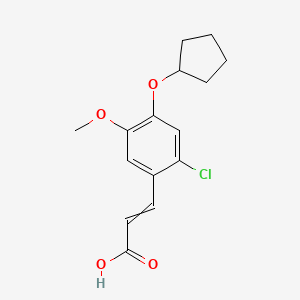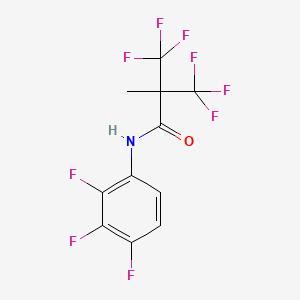
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and often significant biological activity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated benzene derivatives and fluorinated alkanes.
Fluorination: Introduction of fluorine atoms into the molecule is achieved using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Amidation: The final step involves the formation of the amide bond, which can be achieved using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors, which offer better control over reaction conditions and higher efficiency.
化学反应分析
Types of Reactions
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactivity: The presence of multiple fluorine atoms can influence the compound’s reactivity, making it a strong electrophile or nucleophile in various reactions.
相似化合物的比较
Similar Compounds
- 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
- N-(2,3,4-trifluorophenyl)propanamide
- 2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide
Uniqueness
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide is unique due to the presence of multiple trifluoromethyl groups and a trifluorophenyl group, which impart distinct chemical and physical properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
属性
分子式 |
C11H6F9NO |
|---|---|
分子量 |
339.16 g/mol |
IUPAC 名称 |
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)propanamide |
InChI |
InChI=1S/C11H6F9NO/c1-9(10(15,16)17,11(18,19)20)8(22)21-5-3-2-4(12)6(13)7(5)14/h2-3H,1H3,(H,21,22) |
InChI 键 |
UHGSWOFWUZUDKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=C(C(=C(C=C1)F)F)F)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


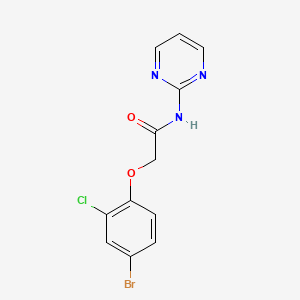
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)propanamide](/img/structure/B15151960.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B15151962.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B15151964.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B15151985.png)
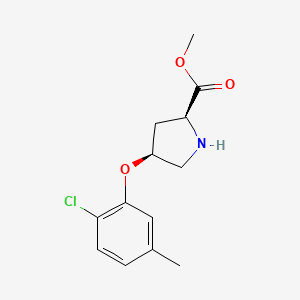
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B15151989.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B15151991.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151994.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B15151997.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B15152004.png)
![Ethyl 4-[(diphenylacetyl)amino]benzoate](/img/structure/B15152005.png)
